Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate
Overview
Description
Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutanoate moiety, which is further substituted with a 2-chloro-6-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(2-chloro-6-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis. Additionally, advanced purification methods, including chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 4-(2-chloro-6-fluorophenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(2-chloro-6-fluorophenyl)-4-hydroxybutanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-(2-chlorophenyl)-4-oxobutanoate: Lacks the fluoro substituent, which may result in different chemical and biological properties.
Ethyl 4-(2-fluorophenyl)-4-oxobutanoate: Lacks the chloro substituent, affecting its reactivity and interactions.
Ethyl 4-(2-bromo-6-fluorophenyl)-4-oxobutanoate: The bromo substituent can lead to different reactivity patterns and biological activities.
Biological Activity
Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
This compound has the molecular formula C12H12ClFNO3 and a molecular weight of approximately 258.68 g/mol. The compound features a unique substitution pattern with chlorine and fluorine atoms on the phenyl ring, which can influence its biological activity and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity, potentially leading to increased potency in biological systems. It may function as an enzyme inhibitor or activator, although detailed pathways remain to be fully elucidated.
3.1 Enzyme Inhibition
This compound has been utilized in studies involving enzyme inhibition. For example, it has been tested for its ability to inhibit ferrochelatase (FECH), an enzyme involved in heme biosynthesis. Inhibition of FECH can lead to antiangiogenic effects, making this compound a candidate for further investigation in the context of diseases characterized by abnormal blood vessel growth .
3.2 Antitumor Activity
Preliminary studies have indicated potential antitumor properties, particularly against liver carcinoma cell lines (HEPG2). The cytotoxicity of the compound was evaluated using the MTT assay, revealing dose-dependent effects on cell viability. These findings suggest that this compound may possess significant therapeutic potential in cancer treatment .
Case Study 1: Inhibition of Ferrochelatase
A study investigated the effects of various compounds on FECH activity in retinal cells. This compound demonstrated significant inhibition of FECH, leading to increased levels of protoporphyrin IX (PPIX), a substrate for FECH. This accumulation indicates effective targeting of the enzyme, supporting its potential application in antiangiogenic therapies .
Case Study 2: Cytotoxicity Against HEPG2 Cells
In vitro experiments assessed the cytotoxic effects of this compound on HEPG2 liver carcinoma cells. The results showed an IC50 value indicating the concentration required to reduce cell viability by 50%. This data highlights the compound's potential as an anticancer agent and warrants further exploration into its mechanism and efficacy .
5. Summary of Research Findings
6. Conclusion
This compound exhibits promising biological activities, particularly as an enzyme inhibitor and potential antitumor agent. Further research is necessary to fully elucidate its mechanisms of action and therapeutic applications in pharmacology and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYORWWVWDVMTJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253297 | |
Record name | Ethyl 2-chloro-6-fluoro-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-05-1 | |
Record name | Ethyl 2-chloro-6-fluoro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-6-fluoro-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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